molecular formula C19H30O B157147 5beta-Androstan-17-one CAS No. 1912-61-4

5beta-Androstan-17-one

Cat. No. B157147
CAS RN: 1912-61-4
M. Wt: 274.4 g/mol
InChI Key: YJDYCULVYZDESB-USOAJAOKSA-N
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Description

5beta-Androstan-17-one, also known as 3alpha-hydroxy-5beta-androstan-17-one, is an androstanoid that is a metabolite of testosterone in mammals . It is a 5β-androstane substituted by an α-hydroxy group at position 3 and an oxo group at position 17 .


Molecular Structure Analysis

The molecular formula of 5beta-Androstan-17-one is C19H30O2 . The IUPAC Standard InChI is InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14?,15?,16?,18?,19?/m0/s1 .

Safety And Hazards

While specific safety and hazard data for 5beta-Androstan-17-one is not available, it’s important to handle all chemicals with appropriate safety precautions .

Relevant Papers One relevant paper titled “Prohormone supplement 3β-hydroxy-5α-androst-1-en-17-one enhances resistance training gains but impairs user health” discusses the effects of a similar compound, 3β-hydroxy-5α-androst-1-en-17-one . The paper found that while the compound improved body composition and muscular strength, it also had adverse effects on cardiovascular health and liver function .

properties

IUPAC Name

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-16H,3-12H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDYCULVYZDESB-USOAJAOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5beta-Androstan-17-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta-Androstan-17-one
Reactant of Route 2
5beta-Androstan-17-one
Reactant of Route 3
5beta-Androstan-17-one
Reactant of Route 4
5beta-Androstan-17-one
Reactant of Route 5
5beta-Androstan-17-one
Reactant of Route 6
5beta-Androstan-17-one

Citations

For This Compound
23
Citations
M Marchut - Endocrinologia Experimentalis, 1977 - europepmc.org
The metabolism of labelled androstenedione and testosterone in rabbit placenta on day 15 and 28 of gestation was studied in vitro. Extensive ring A reduction was observed. 5beta-…
Number of citations: 2 europepmc.org
L Kecskés, Z Juricskay - Acta Biochimica et Biophysica; Academiae …, 1975 - europepmc.org
… These were needed because the separation of 3alpha-hydroxy-5alpha-androstan-17-one from 3alpha-hydroxy-5beta-androstan-17-one and that of 3alpha-20alpha-dihydroxy-5beta-…
Number of citations: 2 europepmc.org
H Schriefers, A Eimiller, U Drews - Hoppe-seyler's Zeitschrift fur …, 1976 - europepmc.org
… The concentration of three metabolites (3alpha-and 3beta-hydroxy-5beta-androstan-17-one, and 5beta-androstane-3, 17-dione), which do not show sex-based differences, were …
Number of citations: 2 europepmc.org
J Bairagi, PJ Saikia, F Boro, A Hazarika - Saudi Pharmaceutical Journal, 2022 - Elsevier
People from some parts of the world traditionally depend on different herbal medicines for fertility regulation. The Mishing women of Assam, India have been using the dry root powder of …
Number of citations: 6 www.sciencedirect.com
MD Stern - 1972 - escholarship.mcgill.ca
TESTOSTERONE AND RING D-HYDROXYLATED STEROIDS IN PREGNANCY Page 1 ··c' --\ TESTOSTERONE AND RING D-HYDROXYLATED STEROIDS IN PREGNANCY Page 2 ') …
Number of citations: 4 escholarship.mcgill.ca
D Schomburg, D Stephan - 2013 - books.google.com
Recent progress on enzyme immobilisation, enzyme production, coenzyme re generation and enzyme engineering has opened up fascinating new fields for the potential application of …
Number of citations: 3 books.google.com
Y Wang - 2019 - search.proquest.com
Metabolism is one of the most central aspects of the biology of all organisms. All cells possess a bipartite metabolic network, composed of small molecule metabolites and enzymes …
Number of citations: 2 search.proquest.com
D Schomburg, D Stephan - Enzyme Handbook 9: Class 1.1 …, 1995 - Springer
Ethanol+ NAD+(principal and rate-limiting enzyme of ethanol metabolism [22], metabolic role not limited to ethanol oxidation [25, 39, 40], involved in development of male hamsters' …
Number of citations: 0 link.springer.com
D Schomburg, D Stephan - Enzyme Handbook 10: Class 1.1 …, 1995 - Springer
3alpha-Hydroxy-5beta-androstan-17 -one 3alpha-dehydrogenase 1.1.1.152 1 NOMENCLATURE EC number 1.1.1.152 Systematic name 3alpha- … 2 REACTION AND SPECIFICITY …
Number of citations: 0 link.springer.com
D Schomburg, D Stephan - Enzyme Handbook: 14: Class 2.7–2.8 …, 1997 - Springer
… 3' ,5'-bisphosphate + 5-pregnen-20-0ne 3-sulfate 31 Adenosine 3' ,5'-bisphosphate + 5alpha-androstan-17-one 3-sulfate 32 Adenosine 3',5'-bisphosphate + 5beta-androstan-17-one 3-…
Number of citations: 0 link.springer.com

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